4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol
Description
4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol is a bisphenol analog characterized by a central ethyl group substituted with a 4-fluorophenyl and a 4-hydroxyphenyl moiety, with an additional phenolic hydroxyl group at the para position. This structure combines aromatic fluorination and hydroxylation, which influence its physicochemical properties, such as lipophilicity (logP) and hydrogen-bonding capacity, compared to simpler bisphenols like BPF or BPE .
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,22-23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOHKDXCUAVCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable and efficient method that can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Organic Synthesis and Catalysis
4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol serves as a reagent in organic synthesis. It is utilized in the development of novel materials and chemical intermediates. Its unique structural characteristics allow it to participate in various chemical reactions, such as oxidation and reduction processes, leading to the formation of valuable products.
Biological Research
In biological contexts, this compound has been explored for its potential roles in proteomics and pharmacology:
- Proteomics : It is used to study protein interactions and functions, aiding in the understanding of complex biological systems.
- Pharmacological Studies : Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications.
Industrial Applications
The compound finds use in the production of specialty chemicals. Its unique properties make it suitable for formulating products in various industries, including pharmaceuticals and materials science.
Antioxidant Activity
Research indicates that this compound effectively scavenges free radicals and reduces oxidative stress markers. A study demonstrated that it enhances the activity of endogenous antioxidant enzymes, providing cellular protection against oxidative damage.
Anti-inflammatory Activity
Studies have shown that 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol inhibits pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests its potential role in managing chronic inflammatory conditions by modulating the NF-kB signaling pathway.
Anticancer Potential
Emerging evidence points to anticancer properties:
- Cell Line Studies : In vitro studies on breast and colon cancer cell lines revealed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- Animal Models : In vivo studies demonstrated reduced tumor growth in mouse models treated with the compound, highlighting its potential as an anticancer agent through mechanisms such as apoptosis induction.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; enhances antioxidant enzyme activity | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6; modulates NF-kB pathway | |
| Anticancer | Induces apoptosis; reduces tumor growth in animal models |
Mechanism of Action
The mechanism of action of 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bisphenol F (BPF: 4-[(4-hydroxyphenyl)methyl]phenol)
- Structure : Contains a methylene bridge between two 4-hydroxyphenyl groups.
- Molecular Weight : 200.23 g/mol; logP : 2.91 .
- Key Differences : The absence of fluorination in BPF reduces its electron-withdrawing effects and lipophilicity compared to the target compound. BPF’s lower logP (2.91 vs. ~3.5–4.0 estimated for the fluorinated analog) suggests reduced membrane permeability and environmental persistence .
Bisphenol E (BPE: 4-[1-(4-hydroxyphenyl)ethyl]phenol)
- Structure : Features an ethyl bridge with two 4-hydroxyphenyl groups.
- Molecular Weight : 214.26 g/mol; logP : 3.19 .
- Key Differences: The target compound replaces one hydroxylphenyl group in BPE with a 4-fluorophenyl substituent.
4-(1-(4-Fluorophenyl)-5-methyl-1H-pyrrol-2-yl)phenol
- Structure : Contains a pyrrole ring substituted with 4-fluorophenyl and 4-hydroxyphenyl groups.
- Synthesis : Prepared via condensation of 1-(4-hydroxyphenyl)pentane-1,4-dione and 4-fluoroaniline, yielding a solid product (45% yield) .
Endoxifen Derivatives (e.g., 4-{1-[4-(2-Methylaminoethoxy)phenyl]-2-phenylbut-1-enyl}phenol)
- Structure: Combines phenolic and aminoethoxy groups for selective estrogen receptor modulation.
- Relevance: The target compound’s phenolic hydroxyl groups may similarly engage in hydrogen bonding with receptors, but the fluorophenyl group could reduce estrogenic activity by steric hindrance or altered electronic effects .
Molecular Weight and logP
| Compound | Molecular Weight (g/mol) | logP |
|---|---|---|
| BPF | 200.23 | 2.91 |
| BPE | 214.26 | 3.19 |
| Target Compound (estimated) | ~228–230 | ~3.7–4.2 |
| 4-Fluorophenyl-pyrrole | N/A | N/A |
Metabolic Stability
- Fluorination in the target compound may reduce cytochrome P450-mediated oxidation, prolonging half-life compared to non-fluorinated bisphenols like BPE .
- Evidence from sertindole (a fluorinated antipsychotic) highlights fluorine’s role in enhancing metabolic stability and receptor selectivity .
Estrogenic Activity
- BPE and BPF exhibit weak estrogenic activity (EC50 > 10 μM for ERα). The target compound’s fluorophenyl group may diminish binding to estrogen receptors due to steric effects, though this requires experimental validation .
Environmental and Toxicological Implications
- Structural analogs like sertindole’s metabolites show reduced systemic availability compared to parent compounds, suggesting fluorinated derivatives may accumulate in specific tissues .
Biological Activity
4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol, also known by its CAS number 741-35-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol includes a fluorophenyl and a hydroxyphenyl group, which contribute to its unique properties. The molecular formula is , and it has a molecular weight of 320.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FO2 |
| Molecular Weight | 320.35 g/mol |
| Density | 1.157 g/cm³ |
| Boiling Point | 418.4 °C |
| Melting Point | Not Available |
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to exhibit antioxidant , anti-inflammatory , and anticancer properties. The compound acts by modulating enzyme activity and influencing signaling pathways related to cell proliferation and apoptosis.
Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can reduce oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases.
Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it has been evaluated against breast cancer (MCF7) and prostate cancer (PC-3) cell lines, demonstrating significant cytotoxic effects.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol on MCF7 breast cancer cells. The results indicated an IC50 value of approximately 12 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .
- Inhibition of Tyrosinase : In another investigation focused on melanin biosynthesis, the compound was found to inhibit tyrosinase activity effectively, indicating potential applications in skin-related disorders .
- Cell Viability Studies : Research involving various cancer cell lines revealed that this compound could induce apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 10 µM .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
